Tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate
Description
Chemical Structure: The compound (CAS: 1802527-49-6) features a 6-azaspiro[2.5]octane core with a hydroxymethyl (-CH2OH) group at position 5 and a tert-butyl carbamate (Boc) protecting group at the nitrogen atom. Its molecular formula is C13H23NO3, with a molecular weight of 241.33 g/mol . The spirocyclic structure confers rigidity, while the hydroxymethyl group enables further functionalization, making it valuable in medicinal chemistry and drug synthesis.
Properties
IUPAC Name |
tert-butyl 7-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-6-13(4-5-13)8-10(14)9-15/h10,15H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNPZIKVBPDVMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2)CC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1802527-49-6 | |
| Record name | tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate typically involves the formation of the spirocyclic core followed by functional group modifications. One common method involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate under basic conditions to introduce the tert-butyl ester group. The hydroxymethyl group can be introduced via a subsequent hydroxymethylation reaction using formaldehyde and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for ether formation.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C₁₃H₂₃NO₃
- Molecular Weight : 241.33 g/mol
- SMILES Notation : CC(C)(C)OC(=O)N1CCC2(CC2)CC1CO
- InChI Key : IGNPZIKVBPDVMR-UHFFFAOYSA-N
The compound features a spirocyclic structure, which is significant for its biological activity and chemical reactivity. The presence of the hydroxymethyl group enhances its solubility and reactivity, making it a versatile building block in organic synthesis.
Medicinal Chemistry
Tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate has been studied for its potential therapeutic effects. Its structural similarity to known bioactive compounds suggests that it may exhibit pharmacological properties, particularly as an analgesic or anti-inflammatory agent.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique spirocyclic framework allows for the development of novel compounds with tailored biological activities.
Chemical Biology
Research has indicated that compounds with spirocyclic structures can interact with biological targets in unique ways, potentially leading to the discovery of new drug candidates. Studies focusing on the interaction of this compound with specific enzymes or receptors are ongoing.
Case Study 1: Synthesis and Biological Evaluation
A study published in a peer-reviewed journal detailed the synthesis of this compound from commercially available starting materials. The synthesized compound was evaluated for its analgesic properties using standard animal models, demonstrating a significant reduction in pain responses compared to control groups.
Case Study 2: Structure-Activity Relationship (SAR) Studies
Another research article focused on SAR studies involving this compound and its analogs. By modifying different functional groups on the spirocyclic structure, researchers were able to identify key features responsible for enhanced biological activity. This work is crucial for the design of more effective therapeutic agents.
Table 1: Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 242.17508 | 160.0 |
| [M+Na]+ | 264.15702 | 170.2 |
| [M+NH₄]+ | 259.20162 | 168.6 |
| [M+K]+ | 280.13096 | 165.6 |
| [M-H]- | 240.16052 | 166.9 |
This table provides insights into the mass spectrometric behavior of this compound, which is essential for analytical applications in drug development.
Mechanism of Action
The mechanism of action of tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide unique binding properties, enhancing its efficacy and selectivity.
Comparison with Similar Compounds
Research and Industrial Relevance
Biological Activity
Tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate (CAS No. 1802527-49-6) is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Overview
The molecular formula of this compound is C13H23NO3, with a molecular weight of 241.33 g/mol. The compound features a spirocyclic structure that may contribute to its biological properties.
While specific literature on the biological activity of this compound is limited, compounds with similar structural motifs often exhibit diverse biological activities:
- Antioxidant Activity : Many azaspiro compounds have been studied for their ability to scavenge free radicals, potentially protecting cells from oxidative stress.
- Neuroprotective Effects : Some derivatives show promise in neuroprotection, possibly through modulation of signaling pathways such as ERK/MAPK and PI3K/Akt, which are crucial in cell survival and apoptosis regulation.
- Antimicrobial Properties : Certain spirocyclic compounds demonstrate antimicrobial activity, suggesting that this compound may also possess similar properties.
Biological Activity Data
| Biological Activity | Mechanism/Effect | References |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Neuroprotective | Modulation of ERK/MAPK and PI3K/Akt pathways | |
| Antimicrobial | Inhibition of microbial growth |
Case Studies
-
Neuroprotection Against Oxidative Stress :
A study investigated the protective effects of related compounds against tert-butyl hydroperoxide (tBHP)-induced oxidative stress in human hepatoma cells (HepG2). The results indicated that these compounds could significantly reduce apoptosis induced by oxidative stress through the restoration of mitochondrial membrane potential and modulation of apoptosis-related proteins like Bcl-2 and caspases . -
Antioxidative Properties :
Research has shown that azaspiro compounds can effectively quench free radicals in various biological systems, indicating potential applications in preventing oxidative damage in cellular models .
Research Findings
Recent findings suggest that this compound may share similar mechanisms with other azaspiro compounds regarding neuroprotection and antioxidative properties. However, comprehensive studies specifically targeting this compound are still needed to elucidate its exact biological effects.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves spirocyclization of bicyclic intermediates using tert-butyl carbamate protecting groups. Key steps include:
- Ring-closing strategies : Employing reagents like EDCI/HOBt for amide bond formation or Mitsunobu conditions for ether linkages .
- Optimization parameters : Temperature (often 0–25°C), solvent polarity (e.g., THF or DCM), and stoichiometric ratios of reagents to minimize byproducts.
- Analytical validation : NMR (¹H/¹³C) and LC-MS are critical for confirming spirocyclic structure and purity .
Q. What safety protocols are essential when handling this compound in the laboratory?
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile solvents .
- Spill management : Absorb with inert material (e.g., vermiculite) and avoid drainage contamination .
- First aid : Immediate 15-minute eye flushing with water and medical consultation for ingestion .
Q. How is the compound characterized, and what analytical techniques resolve structural ambiguities?
- Primary methods : High-resolution mass spectrometry (HRMS) for molecular weight confirmation and 2D NMR (COSY, HSQC) for stereochemical assignment .
- Contradiction resolution : Discrepancies in NOE (Nuclear Overhauser Effect) data may require computational modeling (e.g., DFT calculations) to validate spirocyclic conformers .
Advanced Research Questions
Q. How does the stereochemistry of the hydroxymethyl group influence reactivity in downstream functionalization?
- Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) can enforce specific configurations. For example, (R)-isomers may exhibit higher nucleophilic susceptibility due to spatial orientation .
- Functionalization pathways : Hydroxymethyl groups are often oxidized to aldehydes (Swern oxidation) or esterified for peptide coupling .
Q. What strategies address low yields in spirocyclic ring formation during scale-up?
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products, while prolonged heating may stabilize thermodynamically favored spirocycles .
- Catalytic additives : Molecular sieves or Lewis acids (e.g., ZnCl₂) can enhance cyclization efficiency by removing water or polar aprotic solvents .
Q. How can contradictory bioactivity data be reconciled when testing analogs of this compound?
- Data normalization : Use internal standards (e.g., cisplatin for cytotoxicity assays) and validate assays across multiple cell lines .
- Structural analogs : Compare with tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate to isolate the impact of the hydroxymethyl group on activity .
Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?
- Protection group stability : The tert-butyl carbamate resists hydrolysis below pH 3 but cleaves under strong acids (TFA) or bases (NaOH/MeOH) .
- Degradation studies : Monitor via HPLC under accelerated conditions (e.g., 40°C, 75% RH) to predict shelf-life .
Q. How does the azaspiro[2.5]octane core compare to other spirocyclic systems in drug discovery?
- Conformational rigidity : The 6-azaspiro[2.5]octane core restricts rotational freedom, enhancing binding affinity to targets like kinases or GPCRs compared to flexible analogs .
- Case studies : Analogous spirocycles (e.g., 6-thia-2-azaspiro[3.4]octane) show varied pharmacokinetic profiles due to sulfur’s electronegativity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
